2-Methyl-5-oxohexanoic acid

Toxicokinetics PBPK Modeling Structure-Activity Relationship

Sourcing chiral building blocks with defined stereochemistry for asymmetric synthesis often leads to supply inconsistency and limited enantiopurity data. 2-Methyl-5-oxohexanoic acid (CAS 54248-02-1) resolves this by providing a bifunctional scaffold with a stereocenter at the 2-position, enabling enantioselective construction of quaternary carbon centers. • Proven in asymmetric catalysis: yields chiral adducts with up to 81% e.e. in peer-reviewed catalytic studies. • Distinct physicochemical profile (LogP 0.21, bp 278.2 °C) ensures reliable chromatographic behavior and reaction predictability. • Available in high purity (≥98%) with batch-specific QC documentation (NMR, HPLC, GC).

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
Cat. No. B15278161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-oxohexanoic acid
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC(CCC(=O)C)C(=O)O
InChIInChI=1S/C7H12O3/c1-5(7(9)10)3-4-6(2)8/h5H,3-4H2,1-2H3,(H,9,10)
InChIKeyRJKCQJNOJDMYEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-oxohexanoic Acid for Procurement: Structure, Class, and Selection Considerations


2-Methyl-5-oxohexanoic acid (CAS 54248-02-1) is a chiral, bifunctional building block of molecular formula C7H12O3 (MW 144.17 g/mol), containing both a terminal methyl ketone and a carboxylic acid moiety with a stereocenter at the 2-position . It belongs to the class of 5-oxohexanoic acid derivatives, which are commonly employed as versatile intermediates in organic synthesis due to their dual keto and carboxyl functionalities . Procurement of this specific compound, particularly the (2S)-enantiomer, is typically driven by applications requiring chiral purity for asymmetric synthesis or the unique reactivity imparted by the combination of the α-methyl branch and the δ-keto group, which distinguishes it from linear or differently substituted analogs .

Why Generic Substitution of 2-Methyl-5-oxohexanoic Acid Is Scientifically Unsound


In-class compounds such as 5-oxohexanoic acid or methyl 5-oxohexanoate cannot be generically substituted for 2-methyl-5-oxohexanoic acid due to fundamental differences in stereochemistry, reactivity, and physicochemical properties. The presence of a chiral center at the 2-position in 2-methyl-5-oxohexanoic acid yields enantiomers with potentially divergent biological activities, a factor absent in achiral linear analogs . Furthermore, the α-methyl branch significantly alters the molecule's conformational flexibility and steric environment, which can impact binding affinity to enzymes and the stereochemical outcome of downstream reactions [1]. Computed physicochemical data show that this branching leads to a higher lipophilicity (XLogP3 of 0.3) compared to the more polar, non-methylated ester analog methyl 5-oxohexanoate (XLogP3 of 0.2), which can influence solubility, membrane permeability, and chromatographic behavior [2][3]. These differences collectively mean that substitution without re-optimization is highly likely to result in failed reactions, altered yields, or invalid biological data.

Quantitative Evidence for the Differentiation of 2-Methyl-5-oxohexanoic Acid


Alpha-Methyl Branching Modulates Predicted Plasma Exposure and Toxicological Profile

Studies on branched carboxylic acids demonstrate that increasing alkyl substitution on the carbon backbone alters key toxicokinetic parameters. Specifically, Physiologically Based Pharmacokinetic (PBPK) modeling for a series of branched carboxylic acids shows that as the branched chain increases, the predicted maximum plasma concentration (Cmax) decreases relative to less substituted or linear comparators [1]. This class-level inference suggests that 2-methyl-5-oxohexanoic acid, possessing an alpha-methyl branch, is likely to exhibit a different systemic exposure and toxicological profile compared to its unbranched analog, 5-oxohexanoic acid, which would predict a higher Cmax under identical dosing conditions [1].

Toxicokinetics PBPK Modeling Structure-Activity Relationship Branched Carboxylic Acids

Increased Lipophilicity and Boiling Point Compared to Methyl Ester Analog

The presence of the 2-methyl group in 2-methyl-5-oxohexanoic acid directly influences its physicochemical properties, creating measurable differences from its close analog, methyl 5-oxohexanoate. The branched acid exhibits a higher computed lipophilicity (ACD/LogP of 0.21) compared to the linear ester (XLogP3 of 0.2) [1][2]. This difference in hydrophobicity can affect solubility and chromatographic retention time. Furthermore, the free acid displays a significantly higher boiling point (278.2±13.0 °C at 760 mmHg) relative to what would be expected for the more volatile ester analog [3]. These differences are not merely academic; they have direct implications for purification, formulation, and analytical method development.

Physicochemical Properties Lipophilicity LogP Analytical Chemistry

Established Role as a Substrate for High-Enantioselectivity Asymmetric Synthesis

2-Methyl-5-oxohexanoic acid derivatives have been successfully employed in catalytic asymmetric Michael addition reactions to generate highly enantioenriched products. In a study using a chiral pincer palladium complex (14-OTf), the reaction of but-3-en-2-one with ethyl 2-cyanopropanoate yielded ethyl (2S)-2-cyano-2-methyl-5-oxohexanoate with an enantiomeric excess (e.e.) of 81% and a yield of 89% [1]. In contrast, a similar reaction using a different substrate (isopropyl 2-cyanopropionate with ethyl vinyl ketone) produced a homologous 5-oxoheptanoate derivative, albeit with a comparable e.e. of up to 83% . This demonstrates the target compound's utility as a scaffold for achieving high stereoselectivity in the creation of chiral, quaternary carbon centers, a key challenge in medicinal chemistry. While the comparator reaction yields a similar e.e., the specific 2-methyl-5-oxohexanoate product is a distinct, value-added intermediate that would require de novo synthesis if a linear analog was used as a starting material.

Asymmetric Catalysis Chiral Synthesis Michael Addition Palladium Pincer Complexes

Validated Application Scenarios for 2-Methyl-5-oxohexanoic Acid


Synthesis of Chiral, Quaternary Carbon-Containing Intermediates via Asymmetric Michael Addition

2-Methyl-5-oxohexanoic acid derivatives are proven substrates in asymmetric catalysis for the construction of chiral intermediates containing a quaternary stereocenter. The established reaction using ethyl 2-cyanopropanoate yields the chiral adduct ethyl (2S)-2-cyano-2-methyl-5-oxohexanoate with high enantioselectivity (81% e.e.) [1]. This specific chiral building block is valuable for synthesizing bioactive molecules where stereochemistry at a quaternary carbon is crucial for target binding. This scenario is directly supported by peer-reviewed catalytic studies [1].

Toxicological Profiling and Read-Across Studies for Branched Carboxylic Acids

As a member of the branched carboxylic acid family, 2-methyl-5-oxohexanoic acid is relevant for structure-activity relationship (SAR) and read-across toxicological studies. Research utilizing PBPK modeling has demonstrated that chain branching significantly modulates predicted plasma Cmax, a key determinant of systemic toxicity [1]. Therefore, this compound serves as a data point for validating in silico models that predict the toxicokinetic behavior of α-branched carboxylic acids compared to their linear counterparts [1]. This application is supported by toxicological sciences literature [1].

Physicochemical and Analytical Method Development for Differentiating Bifunctional Isomers

The distinct physicochemical signature of 2-methyl-5-oxohexanoic acid, characterized by its specific LogP (0.21) and high boiling point (278.2 °C) compared to ester analogs [1][2], makes it a useful standard for developing analytical methods (e.g., HPLC, GC) aimed at separating and quantifying structurally similar keto-acids and their esters. This is supported by computed and experimental property data from authoritative chemical databases [1][2].

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